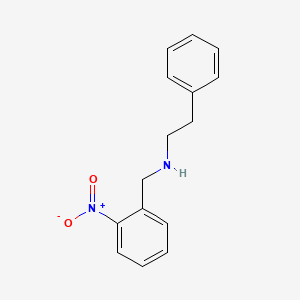

(2-nitrobenzyl)(2-phenylethyl)amine

Description

Significance of Secondary Amines in Complex Molecular Architectures and Synthetic Strategies

Secondary amines, organic compounds where a nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom, are fundamental building blocks in the landscape of organic chemistry and medicinal chemistry. wisdomlib.orgchemguide.co.uk Their importance lies in their utility as key reagents for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of a vast array of complex molecules. enamine.net These structures are integral to numerous pharmaceuticals, agrochemicals, and specialty materials. mdpi.com

The reactivity of the secondary amine group, which is generally more nucleophilic than a primary amine, allows it to participate in a wide range of chemical transformations. nih.gov This includes reactions like amide coupling, arylation, alkylation, and reductive amination, which are cornerstones of modern synthetic strategies. enamine.net Consequently, secondary amines are indispensable for constructing complex molecular scaffolds found in natural products and designed therapeutic agents. enamine.net

Furthermore, the 2-phenethylamine scaffold, which is part of the title compound, is a privileged motif in medicinal chemistry. nih.gov This structural unit is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are vital neurotransmitters. nih.gov Its presence in numerous bioactive compounds highlights the role of amine-containing structures in molecular recognition and biological function, targeting a wide range of receptors and enzymes. nih.govtaylorandfrancis.comresearchgate.net

Overview of Photoresponsive Chemical Transformations and Photolabile Protecting Groups in Organic Synthesis

Photoresponsive chemical transformations involve molecules that undergo structural and functional changes upon exposure to light. wikipedia.orgrsc.orgrsc.org This field has produced a powerful set of tools for controlling chemical and biological processes with high spatial and temporal precision. wikipedia.orgacs.org A key application of this principle is the use of photolabile protecting groups (PPGs), also known as photocleavable or caging groups. wikipedia.orgacs.org PPGs are moieties that can be attached to a functional group to render it temporarily inactive and can later be removed by irradiation, often with UV or visible light. wikipedia.org This "traceless" deprotection avoids the need for additional chemical reagents, which is a significant advantage in sensitive biological systems and complex multi-step syntheses. wikipedia.orgresearchgate.net

Among the most widely used and studied PPGs are derivatives of 2-nitrobenzyl. wikipedia.orgresearchgate.netpsu.edu The mechanism of photodeprotection for these groups typically follows a Norrish Type II reaction pathway. wikipedia.org Upon absorption of a photon, the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. wikipedia.org This generates a transient aci-nitro intermediate, which then rapidly rearranges to release the protected functional group (the "caged" molecule) and forms a 2-nitrosobenzaldehyde or related byproduct. psu.edunih.gov

The ability to cage and then release molecules like neurotransmitters, amino acids, and signaling molecules has revolutionized the study of dynamic biological processes. acs.orgpsu.edunih.gov Researchers can now initiate a biological event at a specific time and location within a living cell or tissue simply by applying light. psu.edunih.gov

Table 1: Common Photolabile Protecting Groups (PPGs)

| Protecting Group | Abbreviation | Typical Wavelength (nm) | Protected Groups |

|---|---|---|---|

| 2-Nitrobenzyl | NB | 254-350 | Alcohols, Amines, Carboxylates, Phosphates |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | 350-365 | Alcohols, Amines, Carboxylates, Phosphates |

| Coumarin-4-ylmethyl | CM | 350-400 | Carboxylates, Phosphates, Thiols |

| p-Hydroxyphenacyl | pHP | 300-365 | Carboxylates, Phosphates |

| Benzoin | 300-360 | Carboxylates, Phosphates |

This table provides a summary of common PPGs and their general characteristics. Specific properties can vary based on substitution and solvent conditions.

Contextualizing (2-nitrobenzyl)(2-phenylethyl)amine within Contemporary Organic Research

The compound this compound has not been the subject of extensive, dedicated research studies based on available literature. However, its structure is a compelling combination of two highly significant chemical motifs: the 2-nitrobenzyl photolabile protecting group and the 2-phenethylamine pharmacophore.

The logical role for this molecule in contemporary research is as a "caged" form of 2-phenylethylamine. 2-Phenylethylamine is an endogenous trace amine that functions as a neuromodulator in the central nervous system. nih.govresearchgate.net By attaching the 2-nitrobenzyl group to the nitrogen atom of 2-phenylethylamine, the latter's biological activity can be masked. Upon irradiation with light, the 2-nitrobenzyl group would be cleaved, releasing free 2-phenylethylamine.

This would provide a powerful tool for neuroscientists and pharmacologists to study the precise effects of 2-phenylethylamine on neural circuits or cellular signaling pathways with unparalleled spatiotemporal control. Such an approach allows for the direct investigation of receptor activation, desensitization, and downstream signaling events in real-time, which is a significant focus in modern chemical biology. nih.gov

Research Objectives and Scope for this compound Investigations

Given its structure, a research program focused on this compound would likely encompass several key objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route to the compound, likely through the alkylation of 2-phenylethylamine with a 2-nitrobenzyl halide. This would be followed by thorough purification and structural characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Photochemical Analysis: A crucial phase of research would involve studying the photochemical properties of the molecule. This includes determining its absorption spectrum to identify the optimal wavelength for photolysis, and measuring the quantum yield of uncaging—a measure of the efficiency of the photorelease process. nih.gov Time-resolved spectroscopy could be employed to detect and characterize the lifetime of the aci-nitro intermediate, which dictates the rate of 2-phenylethylamine release. psu.edunih.gov

Application in Biological Systems: The ultimate goal would be to utilize this compound as a research tool. This would involve introducing the caged compound to in vitro or in vivo models, such as neuronal cell cultures or tissue slices. By using a focused light source, researchers could trigger the release of 2-phenylethylamine at specific locations and times to study its effect on neuronal excitability, neurotransmitter release, or other physiological responses. nih.gov

Structural Optimization: Further investigations could explore the synthesis of derivatives with modified 2-nitrobenzyl or phenylethylamine moieties. For example, adding electron-donating groups to the nitrobenzyl ring could shift the absorption wavelength to longer, less phototoxic wavelengths, a common goal in the development of PPGs for biological applications. researchgate.netnih.gov

The scope of these investigations would bridge synthetic organic chemistry, physical photochemistry, and neurobiology, highlighting the interdisciplinary nature of modern chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLIXLJHUXVLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366328 | |

| Record name | N-(2-nitrobenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418774-35-3 | |

| Record name | N-(2-nitrobenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitrobenzyl 2 Phenylethyl Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For (2-nitrobenzyl)(2-phenylethyl)amine, two primary disconnection strategies emerge from the central carbon-nitrogen (C-N) bonds, leading to two plausible synthetic pathways: direct N-alkylation and reductive amination.

The first disconnection (Path A) breaks the bond between the nitrogen atom and the benzylic carbon of the 2-nitrobenzyl group. This suggests a direct N-alkylation approach, where 2-phenylethylamine is reacted with a suitable 2-nitrobenzyl electrophile, such as a 2-nitrobenzyl halide.

The second key disconnection (Path B) cleaves the bond between the nitrogen and the ethyl carbon of the 2-phenylethyl group. This points towards a reductive amination pathway. In this approach, 2-nitrobenzaldehyde (B1664092) is condensed with 2-phenylethylamine to form an intermediate imine, which is then reduced to the target secondary amine.

A third, less common, disconnection could involve breaking the bond between the nitrogen and the phenethyl group, which would imply the alkylation of 2-nitrobenzylamine with a phenylethyl halide. However, the first two strategies are generally more convergent and utilize more readily available starting materials.

Direct N-Alkylation Approaches for Secondary Amine Formation

Direct N-alkylation is a classical and straightforward method for the formation of C-N bonds. This approach involves the reaction of a primary amine with an alkylating agent, typically an alkyl halide.

Alkylation of Primary Amines with 2-Nitrobenzyl Halides

This strategy employs 2-phenylethylamine as the nucleophile and a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide or chloride, as the electrophile. The reaction proceeds via a nucleophilic substitution mechanism. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the primary amine, enhancing its nucleophilicity.

A significant challenge in this approach is controlling the degree of alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of the tertiary amine, bisthis compound, as an undesired byproduct.

Alkylation with Phenylethyl Halides or Equivalents

Alternatively, 2-nitrobenzylamine can be alkylated with a 2-phenylethyl halide. This approach is less common due to the potential for self-condensation of the 2-phenylethyl halide under basic conditions.

Optimization of Reaction Conditions and Reagent Stoichiometry

To favor the formation of the desired secondary amine and minimize overalkylation, careful optimization of the reaction conditions is crucial. Key parameters to consider include:

Stoichiometry: Using an excess of the primary amine relative to the alkylating agent can help to increase the statistical probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.

Base: The choice of base is critical. Weak, non-nucleophilic bases are often preferred to avoid competing reactions. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

Solvent: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are often effective.

Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction without encouraging side reactions.

| Parameter | Condition | Rationale |

| Nucleophile | 2-Phenylethylamine | Commercially available primary amine. |

| Electrophile | 2-Nitrobenzyl bromide | More reactive than the corresponding chloride. |

| Base | K₂CO₃ or Cs₂CO₃ | To neutralize HBr and minimize overalkylation. |

| Solvent | Acetonitrile or DMF | Polar aprotic solvent to dissolve reactants. |

| Temperature | Room Temperature to 50 °C | To control selectivity and reaction rate. |

Table 1: Optimized Conditions for Direct N-Alkylation

Reductive Amination Pathways

Reductive amination is a versatile and highly efficient method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction.

Condensation of 2-Nitrobenzaldehyde with 2-Phenylethylamine Followed by Reduction

This is the most direct reductive amination route to this compound. 2-Nitrobenzaldehyde is reacted with 2-phenylethylamine in a suitable solvent. The reaction is often catalyzed by a weak acid to facilitate the formation of the imine intermediate. The subsequent reduction of the imine can be achieved using a variety of reducing agents. A key advantage of this method is the generally high selectivity for the mono-alkylated product, as the imine is typically more readily reduced than the starting aldehyde.

A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. nih.gov More selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can also be used, particularly if the aldehyde is sensitive to reduction.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Imine Formation | 2-Nitrobenzaldehyde, 2-Phenylethylamine | Methanol or Ethanol, rt | N-(2-nitrobenzylidene)phenylethylamine (intermediate) |

| 2. Reduction | N-(2-nitrobenzylidene)phenylethylamine | Sodium borohydride (NaBH₄) | This compound |

Table 2: Steps in the Reductive Amination Pathway

A general procedure for a reaction analogous to this involves dissolving the phenethylamine (B48288) and the substituted benzaldehyde (B42025) in ethanol, followed by the addition of sodium borohydride. nih.gov The reaction is typically stirred at room temperature. nih.gov Work-up usually involves quenching the excess reducing agent, followed by extraction and purification by chromatography. nih.gov

Alternative Carbonyl Precursors and Reducing Agents

Reductive amination stands as a cornerstone for the synthesis of amines. The conventional pathway to this compound via this method involves the reaction of 2-nitrobenzaldehyde with 2-phenylethylamine to form an intermediate imine, which is then reduced. However, the choice of reducing agent is critical to the success of the reaction, especially in the presence of a nitro group, which is susceptible to reduction.

Historically, reagents like sodium borohydride (NaBH₄) have been employed. For instance, a common procedure involves refluxing the amine and carbonyl compound, followed by the addition of NaBH₄. organic-chemistry.org A significant challenge in the synthesis of nitro-substituted compounds is the potential for the undesired reduction of the nitro group. To circumvent this, milder and more selective reducing agents are often sought. One such alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its mild nature and is often used at room temperature. organic-chemistry.org Another approach involves the use of borane-tert-butylamine complex activated with methanesulfonic acid, which has been demonstrated to be a safer reducing agent that does not cause partial reduction of the nitro group. epa.gov

The direct use of dicarbonyl compounds in a double reductive amination (DRA) process represents another strategic variation. chim.it This method allows for the efficient construction of piperidine (B6355638) skeletons and highlights the versatility of reductive amination in complex syntheses. chim.it In the context of synthesizing this compound, while not a piperidine, the principles of controlling reactivity through precursor and reagent selection remain paramount.

| Precursor/Reagent Category | Examples | Key Considerations |

| Carbonyl Precursors | 2-nitrobenzaldehyde | Reactivity, presence of sensitive functional groups (e.g., nitro group) |

| Reducing Agents | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), Borane-tert-butylamine complex | Selectivity (avoiding nitro group reduction), reaction conditions (temperature, solvent), safety |

Palladium-Catalyzed Cross-Coupling Methods for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative to traditional methods. wikipedia.orgnih.gov These reactions are particularly valuable for their functional group tolerance and broad substrate scope. wikipedia.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This method's development has provided a more efficient and selective alternative to older techniques like nucleophilic aromatic substitution. wikipedia.orgyoutube.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

For the synthesis of this compound, this would involve coupling 2-nitrobenzyl halide with 2-phenylethylamine. The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to significantly improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. youtube.com The reaction is generally robust and can be performed in common organic solvents like THF, toluene, or dioxane. libretexts.org While highly effective, a key consideration is the potential incompatibility of certain functional groups; for instance, strong bases like KOtBu may not be compatible with nitro groups. libretexts.org

| Component | Role in Buchwald-Hartwig Amination | Examples |

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, enhances reactivity | XPhos, SPhos, BrettPhos, RuPhos nih.govyoutube.com |

| Base | Activates the amine | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide | Electrophilic partner | 2-nitrobenzyl bromide/chloride |

| Amine | Nucleophilic partner | 2-phenylethylamine |

Negishi Cross-Coupling for Phenylethyl Amine Derivatives

The Negishi cross-coupling reaction is another powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, and its principles can be extended to C-N bond formation, although less commonly. wikipedia.org The reaction couples an organozinc compound with an organic halide. wikipedia.orgthermofisher.cn While primarily used for C-C bonds, variations for C-N bond formation exist.

In the context of synthesizing phenylethyl amine derivatives, a Negishi-type approach could theoretically involve the coupling of an organozinc reagent derived from 2-phenylethylamine with an appropriate 2-nitrobenzyl halide. However, direct C-N coupling via Negishi reaction is not as well-established as the Buchwald-Hartwig amination. More commonly, Negishi coupling is used to construct the carbon skeleton, which is then functionalized to introduce the amine. For instance, a C(sp²)-C(sp³) coupling could be used to form a precursor that is subsequently converted to the target amine. Nickel catalysts are also employed in Negishi couplings and can be effective for various substrate combinations. wikipedia.org A recent development has shown a nickel-catalyzed cross-coupling of alkyl aziridines with organozinc reagents, representing a novel C-N bond-forming strategy. acs.org

Advanced Synthetic Strategies and Novel Methodologies

The quest for more efficient and selective methods for amine synthesis continues to drive innovation in organic chemistry.

Utilization of Ammonia (B1221849) Surrogates for Selective Secondary Amine Synthesis

A significant challenge in amine synthesis is controlling the degree of alkylation to selectively obtain primary or secondary amines. acs.org The use of ammonia surrogates has emerged as a powerful strategy to overcome this limitation. rsc.orgresearchgate.net These reagents act as a source of the -NH₂ group but are designed to react only once. acs.org

One innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates. acs.orgthieme-connect.com These salts can undergo arylation followed by a self-limiting monoalkylation and in-situ depyridylation to yield secondary amines selectively, with no over-alkylation observed. thieme-connect.com This methodology avoids the use of palladium and has shown good yields with both electron-rich and electron-deficient arylboronic acids. thieme-connect.com While this specific method focuses on aryl-alkyl amines, the underlying principle of using a masked nitrogen source to control reactivity is broadly applicable and could be adapted for the synthesis of this compound.

Chemo- and Regioselective Considerations in Multi-Substituted Systems

The synthesis of molecules with multiple functional groups, such as this compound, requires careful consideration of chemo- and regioselectivity. mdpi.comresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the case of our target molecule, the presence of the nitro group on the aromatic ring and the secondary amine linkage presents specific challenges. For instance, during a palladium-catalyzed coupling, the catalyst must selectively activate the C-X bond of the 2-nitrobenzyl halide without interacting with the nitro group. Similarly, in a reductive amination, the reducing agent must selectively reduce the imine intermediate without affecting the nitro group. epa.gov

The development of new catalytic systems and reaction conditions is crucial for achieving high selectivity. For example, the use of specific ligands in palladium catalysis can direct the reaction to the desired site and prevent unwanted side reactions. organic-chemistry.orgthieme-connect.de Furthermore, the choice of solvent and base can significantly influence the chemo- and regioselectivity of a reaction. mdpi.com The ability to control these factors is essential for the efficient and predictable synthesis of complex, multi-substituted molecules.

Photochemical Reactivity and Transformation Mechanisms of 2 Nitrobenzyl 2 Phenylethyl Amine

Fundamental Principles of 2-Nitrobenzyl Photochemistry

The photochemistry of 2-nitrobenzyl derivatives is characterized by a series of well-defined reaction steps initiated by the absorption of ultraviolet light. The process is initiated by an intramolecular hydrogen abstraction, leading to the formation of a transient species that ultimately results in the cleavage of the protecting group and the release of the protected molecule.

Norrish Type II Reaction Mechanisms

The photochemical behavior of 2-nitrobenzyl compounds is often described as a Norrish Type II-like reaction. researchgate.net In a classical Norrish Type II reaction, an excited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-biradical that then undergoes cleavage or cyclization. In the case of 2-nitrobenzyl compounds, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This intramolecular hydrogen transfer is the primary photochemical event and is a key step in the deprotection mechanism. researchgate.net

Upon excitation by UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group is promoted to an excited state. In this state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon, which is the carbon atom attached to both the phenyl ring and the nitrogen of the protected amine. This process results in the formation of a transient 1,4-biradical intermediate. Subsequent electronic and molecular rearrangements lead to the cleavage of the carbon-nitrogen bond, releasing the free amine.

Role of Aci-Nitro Intermediate Formation

A critical intermediate in the photolysis of 2-nitrobenzyl compounds is the aci-nitro tautomer. acs.orgacs.org Following the initial intramolecular hydrogen abstraction, the resulting biradical rapidly rearranges to form this transient species. The aci-nitro intermediate is a key player in the subsequent "dark" reactions that lead to the final products. acs.org

Photo-Induced Cleavage of the N-2-Nitrobenzyl Bond in (2-nitrobenzyl)(2-phenylethyl)amine

The efficiency and kinetics of the photo-induced cleavage of the N-2-nitrobenzyl bond in this compound are influenced by several experimental parameters. While specific research on this exact molecule is limited, the general principles derived from studies of other N-substituted 2-nitrobenzylamines can be applied to understand its expected behavior.

Investigation of Photolysis Conditions (Wavelength, Solvent, pH)

The conditions under which photolysis is carried out play a crucial role in the outcome of the reaction.

Wavelength: The choice of irradiation wavelength is critical for initiating the photodeprotection process. The 2-nitrobenzyl chromophore typically absorbs in the UV-A region, with absorption maxima often around 340-360 nm. Using a wavelength within this absorption band is necessary to efficiently excite the molecule. Shorter wavelengths can sometimes lead to photodegradation of the released products or the solvent.

Solvent: The polarity and protic nature of the solvent can influence the reaction pathway and quantum yield. Polar solvents can stabilize the charge-separated intermediates, potentially affecting the efficiency of the cleavage. In aqueous solutions, the pH can have a significant impact on the reaction.

pH: The pH of the medium can affect the protonation state of the amine and the stability of the intermediates. For related 2-nitrobenzyl compounds, the decay rates of the aci-nitro intermediates have been shown to be pH-dependent. acs.org For amine deprotection, the reaction can sometimes be influenced by the basicity of the released amine itself.

Illustrative Photolysis Conditions for N-Alkyl-2-nitrobenzylamines

| Parameter | Typical Range/Value | Rationale |

| Wavelength (λ) | 350 - 365 nm | Matches the absorption maximum of the 2-nitrobenzyl chromophore, minimizing photodamage to other components. |

| Solvent | Acetonitrile (B52724), Methanol, Aqueous Buffers | Solvents that are transparent at the irradiation wavelength and can solvate the substrate and products. |

| pH (in aqueous media) | 5 - 8 | A pH range where the amine product is often stable and the photolysis proceeds efficiently. Extreme pH values can sometimes lead to side reactions. |

Quantum Yield Studies for Photodeprotection

The quantum yield (Φ) of photodeprotection is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. The quantum yield for the cleavage of 2-nitrobenzyl protecting groups can vary significantly depending on the nature of the protected group and the reaction conditions.

For many 2-nitrobenzyl protected compounds, quantum yields are typically in the range of 0.1 to 0.6. researchgate.net The quantum yield is an important parameter for applications where precise control over the amount of released substance is required. Factors that can influence the quantum yield include the electronic properties of the substituent on the benzylic carbon and the nature of the leaving group.

Typical Quantum Yields for Photodeprotection of 2-Nitrobenzyl Derivatives

| Protected Group | Quantum Yield (Φ) | Reference Compound |

| Carboxylate | ~0.1-0.4 | 2-Nitrobenzyl acetate |

| Phosphate | ~0.5-0.6 | 1-(2-Nitrophenyl)ethyl phosphate |

| Amine (Carbamate) | ~0.1-0.3 | N-(2-Nitrobenzyloxycarbonyl)aniline |

Note: This table provides typical quantum yield values for various 2-nitrobenzyl derivatives to illustrate the general range. The specific quantum yield for this compound has not been reported.

Influence of Substrate Structure on Photoreactivity

The structure of the substrate, particularly the nature of the group attached to the 2-nitrobenzyl moiety, can have a significant impact on the photoreactivity. In the case of this compound, the phenylethyl group is the "leaving group" that is released upon photolysis.

The electronic and steric properties of the amine can influence the rate and efficiency of the deprotection. A more nucleophilic amine might facilitate the cleavage step. The steric bulk of the phenylethyl group is not expected to significantly hinder the initial intramolecular hydrogen abstraction, which is the key step in the photoreaction. However, very bulky substituents on the nitrogen atom could potentially influence the conformation of the molecule and, in turn, the efficiency of this hydrogen transfer.

Byproduct Formation and Secondary Photoreactions during Photolysis of this compound

Formation of 2-Nitrosobenzaldehyde and its Derivatives

Upon ultraviolet (UV) irradiation, the primary photochemical reaction of 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate is transient and undergoes further rearrangement to yield the desired cleaved product and a 2-nitrosobenzaldehyde byproduct. researchgate.netresearchgate.net The generation of 2-nitrosobenzaldehyde is a characteristic feature of the photolysis of many 2-nitrobenzyl derivatives. researchgate.net

The 2-nitrosobenzaldehyde formed is itself photoreactive and can undergo subsequent reactions, leading to a complex mixture of secondary products. researchgate.net For instance, it is known to be a reactive intermediate that can be utilized in the synthesis of nitrogen heterocycles. In some contexts, this reactivity is harnessed for subsequent synthetic steps, but in the context of a deprotection reaction, it represents a source of impurities. The specific derivatives formed can depend on the solvent and other molecules present in the reaction mixture. For example, studies on related 2-nitrophenyl ketones have shown that the generated 2-nitrosophenyl ketones can undergo multiple photoreactions, including unique rearrangements. researchgate.net Furthermore, fluorescent products can be formed during the photolysis of certain "caged" compounds, which could interfere with analytical monitoring of the reaction. researchgate.net

| Primary Photoproducts | Description | References |

| Cleaved Amine | The desired product, 2-phenylethylamine. | |

| 2-Nitrosobenzaldehyde | The primary byproduct resulting from the rearrangement of the aci-nitro intermediate. | researchgate.netresearchgate.net |

Strategies for Mitigating Undesired Side Reactions

Several strategies have been developed to minimize the formation of undesired byproducts and improve the efficiency of the photochemical cleavage of 2-nitrobenzyl protecting groups.

Chemical Modification : The structure of the 2-nitrobenzyl group can be modified to enhance the quantum yield and suppress side reactions. Adding electron-donating groups, such as methoxy (B1213986) groups, to the aromatic ring can be beneficial. researchgate.net Substitution at the benzylic carbon, while maintaining at least one hydrogen atom, has been shown to be a particularly effective way to increase the quantum yield and reaction rate. wikipedia.org

Flow Photochemistry : Performing the photolysis in a continuous flow reactor has demonstrated significant improvements in yield, reaction time, and scalability for the N-deprotection of 2-nitrobenzyl groups. vapourtec.com This technique allows for precise control over irradiation time and temperature, minimizing the degradation of products and byproducts. vapourtec.com

Wavelength Selection : The choice of irradiation wavelength is critical. Using wavelengths where the desired reaction is efficient but subsequent photoreactions of byproducts are minimized can improve the cleanliness of the reaction.

Reaction Conditions : The solvent and pH of the reaction medium can influence the reaction pathway. researchgate.net For example, in some 2-nitrobenzyl compounds, the balance between different reaction pathways is dependent on the reaction medium, with different intermediates being favored in aprotic versus aqueous solutions. researchgate.net

| Mitigation Strategy | Mechanism of Action | Key Advantages | References |

| Chemical Modification | Alters the electronic properties and steric environment of the chromophore, favoring the desired reaction pathway. | Increased quantum yield, faster reaction rates. | researchgate.netwikipedia.org |

| Flow Photochemistry | Provides better control over reaction parameters, uniform irradiation, and efficient removal of products from the reaction zone. | Improved yield, scalability, and reduced reaction times. | vapourtec.com |

| Wavelength Selection | Selectively excites the starting material while minimizing the excitation of photoreactive byproducts. | Cleaner reaction profiles, easier purification. | |

| Optimization of Reaction Conditions | Can shift the equilibrium between competing reaction pathways to favor the desired outcome. | Can suppress specific side reactions by controlling the stability of intermediates. | researchgate.net |

Mechanistic Elucidation of Photoreactions

The detailed mechanism of the photoreactions of 2-nitrobenzyl compounds has been a subject of extensive research, employing a combination of advanced spectroscopic techniques and theoretical calculations to identify transient intermediates and map out the reaction pathways.

Spectroscopic Analysis of Intermediates

The mechanism of photorelease from 2-nitrobenzyl protecting groups has been investigated using various time-resolved spectroscopic methods. These techniques allow for the direct observation of short-lived intermediates that are crucial to understanding the reaction pathway.

Laser Flash Photolysis with UV-Vis Detection : This is a primary tool for studying the initial photochemical events. Upon excitation, the formation of the aci-nitro intermediate is readily observed by its characteristic strong absorption at around 400 nm. acs.org The decay kinetics of this intermediate can be monitored to understand its subsequent transformations.

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR provides structural information about the transient species. It has been instrumental in identifying not only the aci-nitro intermediate but also subsequent intermediates. researchgate.net For example, in the photolysis of related 2-nitrobenzyl ethers, TRIR has helped to identify cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. acs.org The identification of these intermediates has led to a substantial revision of previously proposed reaction mechanisms. acs.org

Femtosecond Transient Absorption Spectroscopy : This technique provides insights into the ultrafast processes occurring immediately after photoexcitation. It has been used to study the multistep photochemistry of nitroaromatic phototriggers on femtosecond to microsecond timescales. researchgate.net

The combination of these spectroscopic methods has provided a detailed picture of the reaction cascade, revealing a sequence of intermediates that precede the final product release. acs.org

| Spectroscopic Technique | Intermediate(s) Detected | Key Findings | References |

| Laser Flash Photolysis (UV-Vis) | aci-nitro tautomers | Confirmation of the primary photoproduct and its decay kinetics. | acs.org |

| Time-Resolved Infrared (TRIR) | aci-nitro tautomers, cyclic intermediates (benzisoxazolidine), hemiacetals | Provided structural identification of key intermediates beyond the aci-nitro form. | researchgate.netacs.org |

| Femtosecond Transient Absorption | Excited states, aci-nitro tautomers | Elucidation of the initial, ultrafast steps of the photoreaction. | researchgate.net |

Theoretical and Computational Approaches to Reaction Pathways

In conjunction with experimental studies, theoretical and computational methods have become indispensable for elucidating the complex potential energy surfaces of 2-nitrobenzyl photoreactions.

Density Functional Theory (DFT) : DFT calculations are widely used to map the potential energy surfaces of the ground and excited states of the reacting molecules. researchgate.net These calculations can provide valuable information on the structures and energies of transition states and intermediates, helping to rationalize the observed reaction pathways. For instance, DFT calculations have been used to explore the competing pathways of the aci-nitro intermediate, supporting the experimentally observed solvent-dependent mechanism. researchgate.net

Ab Initio Methods : High-level ab initio calculations have also been employed to investigate the electronic structure and reactivity of 2-nitrobenzyl compounds. These methods can provide a more accurate description of the electronic states involved in the photochemical process.

Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying these reactions in a more realistic biological or condensed-phase environment, QM/MM methods can be used. These approaches treat the chromophore and its immediate surroundings with a high level of quantum mechanical theory, while the rest of the environment is described by a simpler molecular mechanics force field.

Computational studies have not only supported the interpretation of experimental data but have also guided the design of new photolabile protecting groups with improved properties, such as enhanced two-photon absorption cross-sections. nih.gov The synergy between advanced spectroscopic techniques and high-level computational chemistry continues to provide deeper insights into the intricate mechanisms of 2-nitrobenzyl photochemistry.

Computational and Theoretical Studies on 2 Nitrobenzyl 2 Phenylethyl Amine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic landscape of (2-nitrobenzyl)(2-phenylethyl)amine. These investigations provide a foundational understanding of the molecule's stability and reactivity.

The geometry of this compound can be optimized using methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). This process identifies the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Below is a representative table of calculated relative energies for different conformers of this compound, illustrating the typical energy differences found in such studies.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Gauche (folded) ethylamine (B1201723) chain, nitro group oriented away | 0.00 |

| 2 | Anti (extended) ethylamine chain, nitro group oriented away | 0.85 |

| 3 | Gauche (folded) ethylamine chain, nitro group oriented towards | 1.20 |

| 4 | Anti (extended) ethylamine chain, nitro group oriented towards | 2.05 |

Note: This data is illustrative and based on typical computational results for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylethylamine moiety, while the LUMO is likely to be centered on the electron-withdrawing nitrobenzyl group. This separation of the frontier orbitals suggests that the molecule can participate in charge-transfer interactions.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's reactivity. researchgate.netresearchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Below is a table of hypothetical, yet representative, calculated electronic properties for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

| Ionization Potential (I) ≈ -EHOMO | 6.25 |

| Electron Affinity (A) ≈ -ELUMO | 1.80 |

| Electronegativity (χ) = (I+A)/2 | 4.025 |

| Chemical Hardness (η) = (I-A)/2 | 2.225 |

| Electrophilicity Index (ω) = χ2/(2η) | 3.64 |

Note: This data is illustrative and based on typical computational results for similar molecules.

Reaction Mechanism Simulations and Transition State Analysis

Computational modeling can be used to simulate chemical reactions, providing detailed information about the reaction pathways and the structures of transient species like transition states.

The synthesis of this compound typically involves the N-alkylation of 2-phenylethylamine with a 2-nitrobenzyl halide. Computational methods can be employed to model this reaction, elucidating the reaction mechanism (e.g., SN2) and calculating the activation energy barrier. By mapping the potential energy surface, researchers can identify the transition state structure and gain a deeper understanding of the factors that influence the reaction rate and yield.

A hallmark of o-nitrobenzyl compounds is their ability to undergo photorearrangement and cleavage upon irradiation with UV light. acs.orgumass.edu This property has led to their use as photolabile protecting groups in organic synthesis. The generally accepted mechanism involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. mdpi.comumass.edu This intermediate then undergoes rearrangement and cleavage to yield a 2-nitrosobenzaldehyde and release the protected amine.

DFT calculations are a powerful tool for studying this photochemical process. By calculating the potential energy surface of the excited state, researchers can trace the reaction pathway from the initial photoexcitation to the final products. These calculations can provide valuable information on the energies of intermediates and transition states, helping to elucidate the detailed mechanism of the photoreaction.

Photophysical Properties Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the photophysical properties of molecules, such as their UV-visible absorption spectra. researchgate.net For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. These calculations can help to understand how the molecular structure influences the absorption of light and can be used to design molecules with specific photophysical properties. The predicted spectrum is typically dominated by transitions involving the aromatic rings and the nitro group.

Absorption and Emission Characteristics Relevant to Photoreactivity

The photoreactivity of o-nitrobenzyl compounds is initiated by the absorption of light. The parent o-nitrobenzyl chromophore typically absorbs in the UV region. The specific absorption maximum (λmax) and molar extinction coefficient (ε) are influenced by the substituents on the aromatic ring and the nature of the leaving group attached to the benzylic carbon.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic transitions of these molecules. The primary photochemical process is triggered by excitation to a low-lying excited state, which involves the transfer of an electron from the aromatic ring to the nitro group. The nature of this excited state—whether it has more local n–π* character or charge-transfer (CT) character—is a critical determinant of the subsequent photochemical events.

For instance, the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) groups, at positions 4 and 5 of the benzene (B151609) ring (as seen in the common 4,5-dimethoxy-2-nitrobenzyl or DMNB group) typically results in a bathochromic (red) shift of the absorption maximum. This shift to longer wavelengths is advantageous for applications requiring light sources that are less damaging to other materials or biological systems.

The fluorescence emission from o-nitrobenzyl derivatives is generally weak. The excited state is efficiently quenched by the photochemical reaction pathway that leads to cleavage, a non-radiative decay process. This low fluorescence quantum yield is a characteristic feature of photoreactive o-nitrobenzyl compounds and indicates that the absorbed energy is primarily channeled into the desired chemical transformation rather than being dissipated as light.

Table 1: Representative Photophysical Properties of o-Nitrobenzyl Derivatives

| Compound/Chromophore | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λfl, nm) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|---|

| o-Nitrobenzyl Alcohol | Various | ~260-350 | ~5,000 | - | Very Low |

| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | Various | ~350 | ~5,000 | - | Very Low |

| Nitrobiphenyl-Carbazole Derivative | DMSO | 467 | 25,000 | 702 | 0.011 researchgate.net |

| Nitrobiphenyl-Diphenylamine Derivative | DMSO | 486 | 45,000 | 698 | 0.010 researchgate.net |

Note: Data for specific derivatives are used to illustrate general principles applicable to the o-nitrobenzyl class.

Quantum Yield Calculations and Factors Influencing Efficiency

The efficiency of the photocleavage reaction is quantified by the photolysis quantum yield (Φ or QY). This value represents the fraction of absorbed photons that result in the cleavage of the bond between the benzylic carbon and the protected group. The mechanism proceeds via an initial intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming a transient species known as an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes a series of rearrangements to release the protected amine and form an o-nitrosobenzaldehyde byproduct. acs.org

Several factors have been computationally and experimentally shown to influence the quantum yield:

Ring Substituents: Electron-donating groups (e.g., -OCH₃) on the aromatic ring generally increase the quantum yield. They enhance the electron density of the excited state, facilitating the initial photochemical steps.

α-Substituents: The presence of a substituent on the benzylic carbon (the α-carbon) can have a profound effect on the reaction rate and quantum yield. For example, adding an α-methyl group to create a secondary benzylic carbon often increases the rate of photolysis significantly. upenn.edunih.gov

Leaving Group: The nature of the leaving group (in this case, 2-phenylethylamine) influences the efficiency of the final release step. The pKa of the leaving group can play a role in the kinetics of the reaction.

Quantum yield is typically determined experimentally by actinometry or calculated computationally by modeling the potential energy surfaces of the excited states and identifying the pathways and energy barriers for both reactive and non-reactive decay channels.

Table 2: Photolysis Rates and Quantum Yields for N-Substituted o-Nitrobenzyl Derivatives

| Compound | Rate of Photolysis (s⁻¹) at pH 7.5 | Quantum Yield (Φ) at 308 nm |

|---|---|---|

| N-(2-nitrobenzyl)urea | 1.7 x 10⁴ nih.gov | 0.81 nih.gov |

| N-(α-methyl-2-nitrobenzyl)urea | 8.5 x 10⁴ nih.gov | 0.64 nih.gov |

| N-(α-carboxy-2-nitrobenzyl)urea | 1.1 x 10⁵ nih.gov | 0.56 nih.gov |

This data for urea (B33335) derivatives illustrates the strong influence of α-substituents on photoreactivity.

Quantitative Structure-Activity Relationships (QSAR) in Nitrobenzyl Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the structural or physicochemical properties of a series of compounds with a specific activity. tue.nl In the context of o-nitrobenzyl derivatives, QSAR can be a powerful tool for predicting photoreactivity (such as reaction rates or quantum yields) based on molecular structure, thereby guiding the design of more efficient photoremovable protecting groups without the need for exhaustive synthesis and testing.

Developing Models for Synthetic Yields or Reaction Rates

The development of a formal QSAR model for predicting the photolysis rate or synthetic yield of o-nitrobenzyl derivatives involves a systematic process. Although comprehensive QSAR models for this specific purpose are not widespread in the surveyed literature, the principles for their development are well-established. The process would involve:

Data Set Assembly: A series of o-nitrobenzyl derivatives with systematic variations in their structure (e.g., different substituents on the aromatic ring and at the α-carbon) would be synthesized.

Activity Measurement: The photolysis reaction rate or quantum yield for each compound would be measured under identical, controlled conditions (e.g., solvent, pH, irradiation wavelength, and intensity). The data presented in Table 2 for urea derivatives serves as an example of such a foundational dataset. nih.gov

Descriptor Calculation: A wide range of numerical molecular descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, such as electronic properties, size, and shape.

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the measured photoreactivity. The resulting model's predictive power is then rigorously tested using internal and external validation methods.

Such a model could take a general form like:

Photoreactivity (log k or Φ) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This would allow for the in silico screening of novel o-nitrobenzyl structures to prioritize the synthesis of those predicted to have the most favorable photoreactive properties.

Correlating Molecular Descriptors with Photoreactivity

The success of any QSAR model depends on the selection of appropriate molecular descriptors that capture the essential structural features governing the activity. researchgate.netnih.gov For the photoreactivity of nitrobenzyl derivatives, several classes of descriptors are particularly relevant.

Electronic Descriptors: These are crucial as the photocleavage reaction is fundamentally an electronic process. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate and accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. nanobioletters.com

Dipole Moment and Polarizability: These describe the charge distribution and how it is distorted by an electric field, which is relevant to solvent interactions and the stabilization of polar intermediates. dergipark.org.tr

Partial Atomic Charges: Calculated charges on specific atoms (e.g., the nitro group oxygens, the benzylic hydrogen) can provide insight into intramolecular interactions like the initial hydrogen abstraction.

Hyperpolarizability: This higher-order electronic property has been used in QSAR models for other nitroaromatic compounds. dergipark.org.tr

Structural and Steric Descriptors: These quantify the geometry and topology of the molecule.

Indicator Variables: Simple binary descriptors indicating the presence or absence of a specific substituent (e.g., an α-methyl group or a 4-methoxy group) are often powerful predictors. nih.govresearchgate.net

Topological Indices: These are numerical values derived from the molecular graph that describe properties like size, shape, and degree of branching.

Quantum Chemical Descriptors:

Excited-State Properties: Descriptors derived from computational chemistry, such as the calculated energy of the relevant excited state (S₁ or T₁) and the spin-orbit coupling constants between singlet and triplet states, can directly correlate with the efficiency of the photochemical pathways.

By correlating these descriptors with experimentally observed reaction rates and quantum yields, a deeper, quantitative understanding of the structure-photoreactivity relationship for compounds like this compound can be achieved.

Table 3: Key Molecular Descriptors and Their Potential Influence on Photoreactivity

| Descriptor Class | Specific Descriptor | Expected Influence on Photoreactivity |

|---|---|---|

| Electronic | HOMO Energy | Higher energy may correlate with faster reaction (easier electron donation). nanobioletters.com |

| Partial charge on benzylic H | More positive charge may facilitate abstraction by the nitro group. | |

| Dipole Moment | Influences solvation and stabilization of polar intermediates. dergipark.org.tr | |

| Structural | Presence of α-methyl group | Increases reaction rate significantly. nih.gov |

| Presence of 4,5-dimethoxy groups | Increases quantum yield and shifts λmax to longer wavelengths. |

| Quantum Chemical | S₁/T₁ Energy Gap | Affects the rate of intersystem crossing, a potential step in the mechanism. |

Advanced Applications and Methodological Contributions of 2 Nitrobenzyl 2 Phenylethyl Amine As a Chemical Moiety

Role in Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The (2-nitrobenzyl)(2-phenylethyl)amine moiety can be strategically employed within this framework due to the unique cleavage conditions of the 2-nitrobenzyl group.

Selective Deprotection in Multi-Step Organic Synthesis

The 2-nitrobenzyl group, including when it is part of the this compound structure, is a photolabile protecting group. wikipedia.org This means it can be cleaved by irradiation with UV light, typically in the range of 320-365 nm. wikipedia.orgnih.gov This light-induced deprotection offers a high degree of chemoselectivity, as it does not require chemical reagents that could interfere with other protecting groups or sensitive functionalities within the molecule. wikipedia.org The process is often referred to as a "traceless reagent process" because no chemical reagents are needed for the removal of the protecting group. wikipedia.org

The mechanism of photocleavage for 2-nitrobenzyl-based PPGs is a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to form an aci-nitro intermediate, which then fragments to release the protected amine and 2-nitrosobenzaldehyde. wikipedia.orgnih.gov The efficiency of this photorelease can be high, with yields often exceeding 95% under optimal conditions. wikipedia.org

Compatibility with Other Protecting Group Chemistries

A key advantage of using the 2-nitrobenzyl group is its orthogonality to many other common protecting groups used in organic synthesis. For instance, it is stable to a variety of acidic and basic conditions used to remove other protecting groups. The 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group, a related carbamate, is stable to strong acids like 100% trifluoroacetic acid (TFA) and HCl in dioxane, allowing for the selective cleavage of acid-labile groups such as the Boc group in its presence. thieme-connect.de

Furthermore, the p-nitrobenzyloxycarbonyl (PNZ) group, another related protecting group, can be selectively removed under neutral conditions by reduction of the nitro group, a method that leaves ester groups intact. psu.edu This demonstrates the principle of orthogonality where different classes of protecting groups can be removed without affecting each other. The 2-nitrobenzyl group itself is generally stable to conditions used for the removal of many other protecting groups, making it a valuable tool in a chemist's arsenal (B13267) for complex molecular construction. thieme-connect.denih.gov

| Protecting Group Class | Cleavage Condition | Compatibility with 2-Nitrobenzyl Group |

| Acid-Labile (e.g., Boc, trityl) | Acidic (e.g., TFA, HCl) | Compatible (2-nitrobenzyl is stable) |

| Base-Labile (e.g., Fmoc) | Basic (e.g., piperidine) | Generally compatible |

| Hydrogenolysis-Labile (e.g., Cbz, benzyl (B1604629) ethers) | Catalytic Hydrogenation (e.g., H2/Pd) | Not compatible (nitro group is reduced) |

| Fluoride-Labile (e.g., silyl (B83357) ethers) | Fluoride source (e.g., TBAF) | Compatible |

Utilization as a Photolabile Linker or Cage

The photolabile nature of the 2-nitrobenzyl group makes it an excellent candidate for use as a linker or a "cage" that can release a molecule of interest upon light stimulation. This has significant implications in materials science and the development of responsive systems.

Design and Synthesis of Photolabile Conjugates

The synthesis of photolabile conjugates involving the this compound moiety typically involves standard amide or amine coupling reactions. For example, a carboxylic acid can be activated and coupled to the amine of this compound to form an amide linkage. Alternatively, the 2-nitrobenzyl group can be introduced onto the 2-phenylethylamine scaffold. mdpi.com

A versatile strategy for creating photolabile conjugates involves using a nitrobenzyl linker with functional groups at both ends. For instance, a linker with an N-hydroxysuccinimide (NHS) ester on one end allows for coupling to any primary amine, while an alkyne on the other end can be attached to materials functionalized with an azide (B81097) group via "click chemistry". nih.gov This modular approach allows for the straightforward patterning of a wide variety of molecules onto surfaces. nih.gov The synthesis of such linkers is a key step in developing photoresponsive materials. researchgate.net

Applications in Material Science (e.g., photoresists, polymer networks)

The ability to alter material properties with light has led to the extensive use of 2-nitrobenzyl-based photolabile groups in materials science. umass.edu

Photoresists: In the 1980s, 2-nitrobenzyl-based PPGs were explored for use as photoresists. wikipedia.org A copolymer containing a protected carboxylic acid was initially insoluble in an aqueous base. Upon exposure to UV light, the PPG was cleaved, revealing the carboxylic acid and making the polymer soluble. This change in solubility allows for the creation of patterns on a surface, a fundamental process in microfabrication. wikipedia.org

Polymer Networks: Photodegradable hydrogels have been created using 2-nitrobenzyl-based cross-linkers. wikipedia.orgumass.edu These materials are of great interest for applications such as tissue engineering and drug delivery. The hydrogel can be degraded by light, allowing for the controlled release of encapsulated cells or therapeutic agents. umass.edu The 2-nitrobenzyl moiety can be incorporated into the crosslinks of a polymer network, and upon irradiation, these crosslinks are broken, leading to the degradation of the material. wikipedia.org

Development of Light-Triggered Release Systems (non-biological, non-clinical focus)

The principle of photocaging, where a molecule is rendered inactive until released by light, is a powerful tool. While many applications are in biology, there is also significant potential in non-biological systems.

Light-triggered release systems based on the 2-nitrobenzyl group can be designed to release a variety of chemical species. researchgate.net For example, a "caged" acid can be created by esterifying it with a 2-nitrobenzyl alcohol. nih.gov Upon photolysis, the acid is released along with 2-nitrosobenzaldehyde. nih.govnih.gov This allows for the precise, light-induced generation of an acid in a specific location and at a specific time, which could be used to catalyze a chemical reaction or alter the pH of a solution in a controlled manner.

Precision Control over Chemical Reactions

The primary advanced application of this compound lies in its ability to afford precise temporal and spatial control over the release of 2-phenylethylamine. The 2-nitrobenzyl group is a renowned photoremovable protecting group (PPG), which remains stable under many chemical conditions but is cleaved upon irradiation with UV light, typically in the 260-380 nm range. nih.govresearchgate.net This property allows chemists to initiate a reaction at a specific time and location by simply directing a light source.

The photo-deprotection process, often called "uncaging," liberates the parent amine, 2-phenylethylamine, and a byproduct, 2-nitrosobenzaldehyde. researchgate.net This external, non-invasive trigger provides a significant advantage over traditional chemical deprotection methods that require the addition of reagents, which can alter reaction conditions and limit temporal control. rsc.org The efficiency of this release can be quantified by the quantum yield (Φ), which is highly dependent on the specific molecular structure and solvent conditions. nih.gov For many o-nitrobenzyl protected compounds, this process is efficient and clean, enabling the sudden introduction of the active amine into a system. rsc.org

This level of control is particularly valuable in fields like chemical biology and materials science. For instance, by uncaging a bioactive amine like a phenylethylamine derivative at a specific site in a biological sample, researchers can study dynamic cellular processes with high precision. rsc.org

Generation of Transient Species or Reactive Intermediates

The photochemical cleavage of this compound proceeds through a series of short-lived, reactive intermediates. The process is initiated by the absorption of a photon by the 2-nitrobenzyl group, which promotes the molecule to an excited state. researchgate.net This leads to an intramolecular hydrogen atom transfer from the benzylic carbon (the carbon connecting the nitro-aromatic ring to the amine) to one of the oxygen atoms of the nitro group. researchgate.net

This transfer generates a transient species known as an aci-nitro tautomer. researchgate.netnih.gov The aci-nitro intermediate is a key player in the cleavage mechanism and has been studied using time-resolved spectroscopy. nih.gov It is unstable and rapidly undergoes further rearrangement. The mechanism involves the cyclization of the aci-nitro intermediate to form a five-membered heterocyclic intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative). nih.gov This cyclic intermediate then decomposes to release the final products: the free 2-phenylethylamine and 2-nitrosobenzaldehyde. researchgate.netnih.gov

The key transient species in the photolysis of this compound are summarized below:

| Intermediate Species | Description | Role in Mechanism |

| Excited State | The initial high-energy state of the molecule after absorbing a UV photon. | Initiates the photochemical reaction sequence. |

| Aci-nitro Tautomer | An isomer formed by intramolecular hydrogen transfer from the benzylic carbon to the nitro group. | The primary photoproduct and key reactive intermediate. nih.gov |

| Cyclic Isoxazolol Derivative | A five-membered heterocyclic intermediate formed from the cyclization of the aci-nitro tautomer. | Precedes the final cleavage step to release the amine. nih.gov |

The generation of these intermediates is fundamental to the function of the 2-nitrobenzyl group as a photolabile protector. Understanding their kinetics and behavior is crucial for optimizing uncaging experiments and predicting reaction outcomes. nih.gov

Innovation in Amine Synthesis Beyond Direct Compound Preparation

While the primary use of this compound is as a photolabile precursor, the chemistry involved in its synthesis and the nature of its constituent parts contribute to broader innovations in amine chemistry. The synthesis itself typically involves standard organic reactions, providing a reliable method for protecting secondary amines.

A common synthetic route is the nucleophilic substitution reaction between 2-phenylethylamine and a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide. This reaction forms the carbon-nitrogen bond, yielding the target compound. An alternative approach is reductive amination, where 2-phenylethylamine is reacted with 2-nitrobenzaldehyde (B1664092) to form an imine, which is then reduced to the secondary amine.

Table 1: Synthetic Approaches to this compound

| Reaction | Reactant 1 | Reactant 2 | Typical Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 2-phenylethylamine | 2-nitrobenzyl bromide | Base (e.g., NaHCO₃), Solvent (e.g., DMAC) |

| Reductive Amination | 2-phenylethylamine | 2-nitrobenzaldehyde | Reducing agent (e.g., NaBH₃CN), Solvent (e.g., Methanol) |

This data is based on general procedures for N-alkylation and reductive amination. nih.gov

Exploring the 2-Nitrobenzyl Group for Stereoselective Transformations

The use of this compound in stereoselective transformations is not documented in scientific literature. Stereoselective synthesis typically requires a source of chirality, either from a chiral catalyst, a chiral auxiliary, or a chiral substrate. The parent molecule, this compound, is achiral.

Innovations in stereoselective amine synthesis often involve chiral derivatives, such as those derived from 1-phenylethylamine, which contains a stereocenter. In such cases, a chiral amine can be used as an auxiliary to direct the stereochemical outcome of a reaction on another part of the molecule. However, for the specific, achiral this compound, its role is confined to that of a photolabile protecting group rather than an inducer of stereoselectivity.

Investigation of this compound in Catalytic Cycles (if applicable)

Based on available scientific literature, this compound is not employed in catalytic cycles. The fundamental application of this molecule relies on its irreversible photochemical cleavage to release a stoichiometric amount of 2-phenylethylamine. rsc.org This process is a deprotection strategy, where the parent molecule is consumed.

Catalytic processes, by definition, involve a substance (the catalyst) that increases the rate of a reaction without being consumed itself. The role of this compound is contrary to this principle. While the released 2-phenylethylamine could potentially act as a base catalyst in a subsequent reaction, the parent caged compound itself does not participate in a catalytic cycle. Its utility is found as a stable precursor that can be activated on demand, rather than as a reusable catalyst.

Future Directions and Emerging Research Avenues

Exploration of Modified 2-Nitrobenzyl Derivatives for Enhanced Properties

A primary focus of current research is the rational design of new 2-nitrobenzyl derivatives with superior performance characteristics. The goal is to create molecules that are more efficient, versatile, and suitable for a wider range of applications, particularly in sensitive biological systems and advanced materials.

A significant limitation of traditional 2-nitrobenzyl PPGs is their absorption in the UV range (typically below 350 nm). This high-energy light can be damaging to living cells and has limited penetration depth in biological tissues. Consequently, a major research thrust is to modify the chromophore to shift its absorption maximum to longer, less harmful wavelengths, such as the near-UV or visible/near-infrared (NIR) regions. nih.govmdpi.com

Strategies to achieve this red-shift include extending the π-conjugated system of the aromatic ring or introducing electron-donating substituents. mdpi.comresearchgate.net For instance, researchers have evaluated various conjugated backbones to push the absorption into the near-UV range. nih.govscispace.com The development of PPGs that can be activated by two-photon excitation (2PE) using NIR light is particularly promising. nih.gov This approach offers deeper tissue penetration and higher spatial resolution for uncaging, making it ideal for in vivo studies. nih.govnih.gov However, a persistent challenge is that modifications designed to red-shift the absorption often lead to a decrease in the efficiency of the photorelease. nih.govscispace.com

The quantum yield (Φ) of a photoreaction, which measures the efficiency of converting absorbed light into a specific chemical change, is a critical parameter for PPGs. nih.gov For many 2-nitrobenzyl derivatives, the quantum yields are often low, necessitating high light intensities or long exposure times for complete deprotection. nih.gov Recent studies have focused on understanding the factors that govern quantum yield to rationally design more efficient PPGs. oup.comoup.com

Systematic investigations into nitrobiphenyl scaffolds with various electron-donating substituents have shown that controlling the intramolecular charge-transfer (ICT) character is key to enhancing the uncaging quantum yield. oup.comoup.com Researchers have found that incorporating units like carbazole (B46965) and phenothiazine (B1677639) can lead to significantly higher quantum yields. oup.com

Another critical aspect is the nature of the photolysis byproducts. The cleavage of 2-nitrobenzyl groups typically generates a 2-nitrosobenzaldehyde or a related derivative. acs.org These byproducts can sometimes react with the newly released amine to form imines, which may interfere with biological systems or subsequent chemical steps. researchgate.net To mitigate this, researchers are exploring derivatives with substitutions at the benzylic carbon, such as adding a methyl group to form a 2-nitrosoacetophenone byproduct, which is less prone to forming such side-products. mdpi.comresearchgate.net The ultimate goal is to engineer PPGs that are not only efficient but also yield benign and non-interfering byproducts upon photolysis. acs.org

Integration with Automated Synthesis and Flow Chemistry Techniques

The application of 2-nitrobenzyl protecting groups is being revolutionized by advancements in chemical synthesis technology. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for photochemical processes. researchgate.netvapourtec.com

Continuous flow photoreactors provide superior control over irradiation time, light intensity, and temperature, leading to more consistent and reproducible results. vapourtec.comrsc.org This technique significantly improves the efficiency of deprotecting 2-nitrobenzyl groups from nitrogen-containing compounds, resulting in higher yields, shorter reaction times, and enhanced scalability compared to traditional batch methods. researchgate.netvapourtec.com The ability to safely and efficiently scale up photochemical reactions opens up new possibilities for the industrial application of these compounds.

Furthermore, the mild, light-induced deprotection conditions are highly compatible with automated synthesis platforms, such as those used for creating peptides and oligonucleotides. acs.orgresearchgate.net The use of photolabile groups in automated synthesizers allows for the precise, spatially controlled modification of complex biomolecules, a task that is challenging with conventional chemical deprotection methods. researchgate.net

Development of Advanced Analytical Techniques for In-Situ Monitoring of Photoreactions

A deeper understanding of the mechanisms and kinetics of photoreactions is essential for optimizing the performance of PPGs. The development of advanced analytical techniques that allow for the in-situ monitoring of these rapid processes is a vibrant area of research. rsc.orgspectroscopyonline.com

Techniques such as light-coupled Nuclear Magnetic Resonance (photo-NMR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are now being used to directly observe photochemical transformations as they happen. researchgate.netresearchgate.net These methods allow for the detailed study of reaction kinetics, the identification of transient intermediates, and the accurate determination of quantum yields. researchgate.net For instance, photo-NMR provides a powerful tool for studying oxygen-sensitive and rapid photoevents in detail. researchgate.net

Other emerging methods include scanning probe techniques and various forms of mass spectrometry, which can provide insights into reaction intermediates at photo-electrochemical interfaces. rsc.orgresearchgate.netsolarfuelsengineering.com The data gathered from these advanced analytical tools are crucial for refining the design of new PPGs and for optimizing their application in complex systems. spectroscopyonline.com

Interdisciplinary Research with Non-Biological Material Sciences

While the primary applications of 2-nitrobenzyl-based PPGs have been in the biological sciences, their unique properties are attracting increasing interest from material scientists. The ability to alter a material's properties with light is the foundation of photo-responsive or "smart" materials.

One of the most promising areas is the development of photo-responsive polymer networks. mdpi.com By incorporating 2-nitrobenzyl ester or amine linkages into a polymer structure, scientists can create materials that change their properties, such as solubility or wettability, upon exposure to light. This has led to applications in high-resolution photoresists and the creation of surfaces where water droplets can be moved by a light-inscribed wettability gradient. mdpi.com

Another exciting application is in the creation of light-sensitive hydrogels for controlled release. ontosight.ai These materials can encapsulate drugs, growth factors, or other chemical payloads, releasing them at a specific time and location when triggered by a light signal. This technology holds immense potential for targeted drug delivery and tissue engineering. ontosight.ai The interdisciplinary fusion of organic photochemistry with polymer science and materials engineering is expected to yield a new generation of advanced functional materials.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Reagents | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/NiO, H₂ | 95 | NMR-confirmed | |

| Multicomponent Ugi | TMS Azide, MeOH | 84 | Chromatography |

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Use ¹H NMR (400 MHz, CDCl₃) to identify key signals:

- Aromatic protons (2-nitrobenzyl): δ 7.5–8.2 ppm (doublets for nitro group).

- Phenethylamine chain: δ 2.8–3.5 ppm (methylene groups) and δ 7.2–7.4 ppm (phenyl ring) .